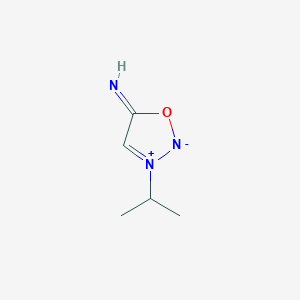

Isopropylsydnonimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isopropylsydnonimine is a member of the mesoionic class of compounds, specifically an exo-imino analog of sydnones. These compounds are characterized by their unique structure, which includes a nitrogen atom at position 6. Discovered in the 1950s and further developed in the 1970s, this compound has been studied extensively for its chemical, physical, and biological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropylsydnonimine can be synthesized through various methods. One common approach involves the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . Another method includes the nucleophilic aromatic substitution of aliphatic and aromatic amines with triflated sydnones .

Industrial Production Methods: Industrial production of this compound typically involves the use of eco-friendly procedures. For instance, the synthesis of substituted sydnonimine hydrochlorides can be achieved using microwave irradiation, which represents an alternative to conventional methods .

Analyse Chemischer Reaktionen

Types of Reactions: Isopropylsydnonimine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include triflated sydnones, aliphatic and aromatic amines, and hydrogen chloride gas .

Major Products: The major products formed from these reactions include functionalized sydnonimine probes, pyrazole clicked products, and isocyanate released products .

Wissenschaftliche Forschungsanwendungen

Isopropylsydnonimine has a wide range of scientific research applications, including:

Wirkmechanismus

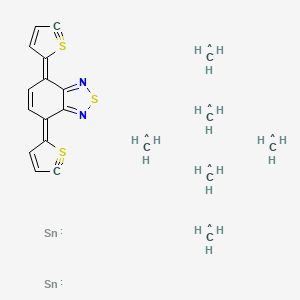

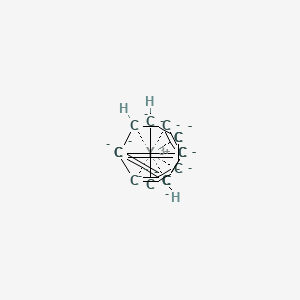

The mechanism of action of isopropylsydnonimine involves chemoselective cycloaddition reactions with strained alkynes, termed Strained Promoted SydnonImine Cyclooctyne Cycloaddition (SPSIC). This reaction mechanism involves a two-step process: a [3+2] cycloaddition followed by a retro-Diels–Alder reaction, yielding a pyrazole clicked product and an isocyanate released product . The speed of the reaction is significantly affected by the substituents at position 6 of the this compound core .

Vergleich Mit ähnlichen Verbindungen

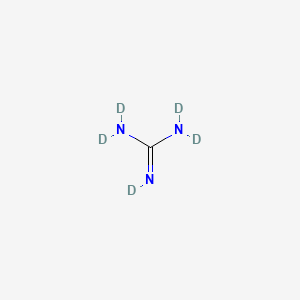

Isopropylsydnonimine is closely related to other mesoionic compounds, such as sydnones. The key distinction lies in the presence of a nitrogen atom at position 6 in this compound . Similar compounds include:

Sydnones: These compounds share a similar structure but lack the nitrogen atom at position 6.

3-Benzylsydnonimine: Known for its biological activities, including antibacterial and antifungal properties.

3-Aminosydnonimine: Exhibits spasmolytic activity and has a dilating effect on the coronary artery.

This compound stands out due to its unique ability to undergo SPSIC reactions, making it a valuable tool in bioorthogonal chemistry and various scientific research applications .

Eigenschaften

Molekularformel |

C5H9N3O |

|---|---|

Molekulargewicht |

127.14 g/mol |

IUPAC-Name |

3-propan-2-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |

InChI |

InChI=1S/C5H9N3O/c1-4(2)8-3-5(6)9-7-8/h3-4,6H,1-2H3 |

InChI-Schlüssel |

PLIFLEVBVVPNLI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)[N+]1=CC(=N)O[N-]1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12348693.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)

![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)

![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)

![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)

![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)

![1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12348742.png)

![N-[1-Oxo-3-phenyl-1-(piperidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B12348750.png)